![molecular formula C19H22N2O3S2 B12971368 3-Cyclohexyl-5-cyclopropyl-2-((2-oxotetrahydrofuran-3-yl)thio)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12971368.png)
3-Cyclohexyl-5-cyclopropyl-2-((2-oxotetrahydrofuran-3-yl)thio)thieno[2,3-d]pyrimidin-4(3H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Cyclohexyl-5-cyclopropyl-2-((2-oxotetrahydrofuran-3-yl)thio)thieno[2,3-d]pyrimidin-4(3H)-one is a complex heterocyclic compound that has garnered interest in the field of medicinal chemistry. This compound belongs to the thieno[2,3-d]pyrimidin-4(3H)-one class, which is known for its diverse biological activities, including antimicrobial, antiviral, and antitumor properties .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclohexyl-5-cyclopropyl-2-((2-oxotetrahydrofuran-3-yl)thio)thieno[2,3-d]pyrimidin-4(3H)-one typically involves multi-step organic reactions. One common method includes the Stille coupling reaction, which is used to form the thiophene ring . The reaction conditions often involve the use of palladium catalysts and anhydrous solvents to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance efficiency and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
化学反应分析
Types of Reactions
3-Cyclohexyl-5-cyclopropyl-2-((2-oxotetrahydrofuran-3-yl)thio)thieno[2,3-d]pyrimidin-4(3H)-one undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions often involve the use of reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the thiophene ring, where halogenated reagents are commonly used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Halogenated reagents, palladium catalysts
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
科学研究应用
3-Cyclohexyl-5-cyclopropyl-2-((2-oxotetrahydrofuran-3-yl)thio)thieno[2,3-d]pyrimidin-4(3H)-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antiviral activities.
Medicine: Investigated for its antitumor properties and potential as an antitubercular agent.
Industry: Utilized in the development of new materials and pharmaceuticals.
作用机制
The mechanism of action of 3-Cyclohexyl-5-cyclopropyl-2-((2-oxotetrahydrofuran-3-yl)thio)thieno[2,3-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit the activity of certain enzymes or interfere with DNA replication in microbial cells, leading to antimicrobial effects . The exact molecular targets and pathways can vary depending on the specific biological activity being studied.
相似化合物的比较
Similar Compounds
Thieno[2,3-d]pyrimidin-4(3H)-ones: A class of compounds with similar structures and biological activities.
Pyrimidine Derivatives: Known for their diverse pharmacological activities, including antimicrobial, antiviral, and antitumor properties.
Uniqueness
3-Cyclohexyl-5-cyclopropyl-2-((2-oxotetrahydrofuran-3-yl)thio)thieno[2,3-d]pyrimidin-4(3H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of cyclohexyl and cyclopropyl groups, along with the thieno[2,3-d]pyrimidin-4(3H)-one core, makes it a valuable compound for further research and development.
属性
分子式 |
C19H22N2O3S2 |
|---|---|
分子量 |
390.5 g/mol |
IUPAC 名称 |
3-cyclohexyl-5-cyclopropyl-2-(2-oxooxolan-3-yl)sulfanylthieno[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C19H22N2O3S2/c22-17-15-13(11-6-7-11)10-25-16(15)20-19(26-14-8-9-24-18(14)23)21(17)12-4-2-1-3-5-12/h10-12,14H,1-9H2 |
InChI 键 |
ZGNNKKAQJKQDSH-UHFFFAOYSA-N |
规范 SMILES |
C1CCC(CC1)N2C(=O)C3=C(N=C2SC4CCOC4=O)SC=C3C5CC5 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



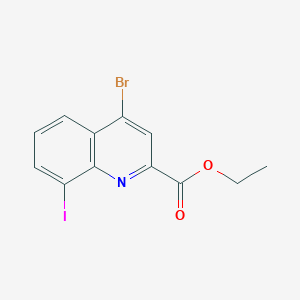
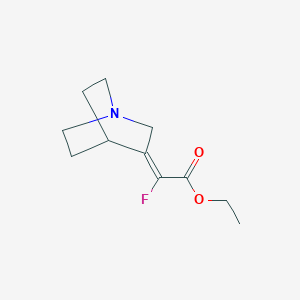
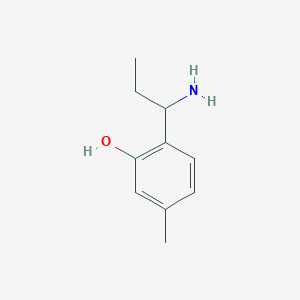
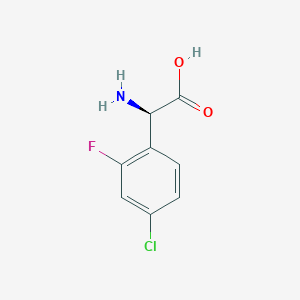

![7-Bromopyrazolo[1,5-c]pyrimidine](/img/structure/B12971320.png)
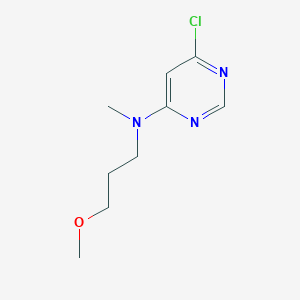
![3-(5-((1H-Indol-5-yl)methyl)-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)propanoic acid](/img/structure/B12971351.png)

![4,5,6,7-Tetrahydrothiazolo[4,5-c]pyridin-2-amine](/img/structure/B12971359.png)
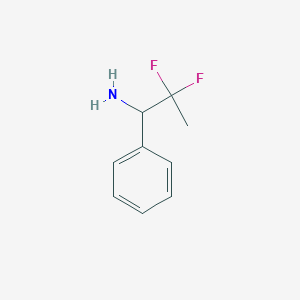
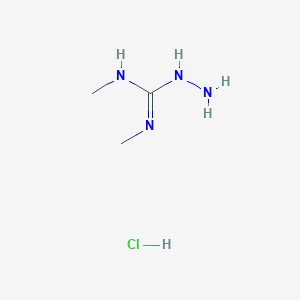
![7-Bromothiazolo[4,5-d]pyrimidine](/img/structure/B12971369.png)
